Cas no 869725-53-1 ([2-bromo-5-(trifluoromethyl)phenyl]methanol)

[2-Bromo-5-(trifluoromethyl)phenyl]methanol is a versatile aromatic alcohol derivative featuring both bromo and trifluoromethyl functional groups, which enhance its reactivity and utility in synthetic chemistry. The presence of the electron-withdrawing trifluoromethyl group and the bromo substituent makes it a valuable intermediate for cross-coupling reactions, such as Suzuki or Sonogashira couplings, as well as nucleophilic substitutions. The hydroxymethyl group provides a handle for further functionalization, enabling its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound is particularly useful in medicinal chemistry for constructing complex scaffolds due to its balanced reactivity and stability under standard reaction conditions. High purity grades ensure consistent performance in demanding applications.
[2-bromo-5-(trifluoromethyl)phenyl]methanol structure
869725-53-1 structure
Product Name:[2-bromo-5-(trifluoromethyl)phenyl]methanol
CAS No:869725-53-1
MF:C8H6BrF3O
MW:255.031852245331
MDL:MFCD04973761
CID:69138
PubChem ID:2756248
Update Time:2025-11-02

[2-bromo-5-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-(trifluoromethyl)benzyl alcohol
    • (2-Bromo-5-(trifluoromethyl)phenyl)methanol
    • C8H6BrF3O
    • 2-Bromo-5-trifluoromethylbenzyl alcohol
    • [2-bromo-5-(trifluoromethyl)phenyl]methanol
    • 2-Bromo-5-(trifluoromethyl)benzylalcohol
    • 4-Bromo-3-(hydroxymethyl)benzotrifluoride
    • [2-bromo-5-(trifluoromethyl)phenyl]methan-1-ol
    • PubChem4890
    • 2-bromo-5-trilfuoromethylbenzyl alcohol
    • RXASTJJSPATSHH-UHFFFAOYSA-N
    • CL8693
    • SBB0
    • 2-Bromo-5-(trifluoromethyl)benzenemethanol (ACI)
    • MDL: MFCD04973761
    • Inchi: 1S/C8H6BrF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2
    • InChI Key: RXASTJJSPATSHH-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(CO)C(Br)=CC=1)(F)F

Computed Properties

  • Exact Mass: 253.95500
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Melting Point: 69-71°C
  • Boiling Point: 262.6°C at 760 mmHg
  • PSA: 20.23000
  • LogP: 2.96020

[2-bromo-5-(trifluoromethyl)phenyl]methanol Security Information

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[2-bromo-5-(trifluoromethyl)phenyl]methanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
Reference
An efficient synthesis of 4-isochromanones via Parham-type cyclization with Weinreb amides
Wang, Chaolei; et al, Tetrahedron, 2015, 71(42), 8172-8177

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Construction of 2-Arylbenzo[4,5]thieno[2,3-d]thiazole Skeleton via CuCl/S-Mediated Three-Component Reaction
Zhang, Wei; et al, Organic Letters, 2020, 22(2), 448-452

Production Method 3

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  0 °C; 21 h, rt
1.2 Reagents: Methanol
Reference
Intermolecular domino reaction of two aryl iodides involving two C-H functionalizations
Sickert, Marcel; et al, Angewandte Chemie, 2014, 53(20), 5147-5151

Production Method 4

Reaction Conditions
1.1 Reagents: Acetic acid ,  Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Acetic anhydride ,  Water ;  5 - 10 °C
1.2 5 - 10 °C; 21 h, 25 °C
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -20 °C; 2 h, -20 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, -20 °C
Reference
Synthesis of benzylisoquinoline derivatives possessing electron-withdrawing substituents on the benzene ring of the isoquinoline skeleton
Severin, Rene; et al, Heterocycles, 2007, 74, 683-700

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity
Xue, Chu-Biao; et al, ACS Medicinal Chemistry Letters, 2010, 1(9), 483-487

Production Method 6

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt; rt → 0 °C
1.2 Reagents: Water ;  0 °C
Reference
Palladium-catalyzed cascade Heck-type cyclization and reductive aminocarbonylation for the synthesis of functionalized amides
Xu, Ren-Rui; et al, Organic & Biomolecular Chemistry, 2022, 20(13), 2605-2608

Production Method 7

Reaction Conditions
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C; 0 °C → reflux; reflux → rt
1.2 Reagents: Methanol ;  rt
Reference
tBuOK-Promoted Cyclization of Imines with Aryl Halides
Li, Ya-Wei; et al, Organic Letters, 2020, 22(11), 4553-4556

Production Method 8

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled; 15 min, rt
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Reference
Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity
Xue, Chu-Biao; et al, ACS Medicinal Chemistry Letters, 2010, 1(9), 483-487

Production Method 9

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
The Application of the Titanium-Catalyzed Hydroamination of Alkynes toward the Synthesis of Benzylisoquinoline Derivatives
Mujahidin, Didin, 2006, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  -20 °C; 2 h, -20 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -20 °C
Reference
Synthesis of benzylisoquinoline derivatives possessing electron-withdrawing substituents on the benzene ring of the isoquinoline skeleton
Severin, Rene; et al, Heterocycles, 2007, 74, 683-700

Production Method 11

Reaction Conditions
1.1 Reagents: Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Acetic acid ,  Acetic anhydride ,  Water
2.1 Solvents: Tetrahydrofuran
Reference
The Application of the Titanium-Catalyzed Hydroamination of Alkynes toward the Synthesis of Benzylisoquinoline Derivatives
Mujahidin, Didin, 2006, , ,

[2-bromo-5-(trifluoromethyl)phenyl]methanol Raw materials

[2-bromo-5-(trifluoromethyl)phenyl]methanol Preparation Products

[2-bromo-5-(trifluoromethyl)phenyl]methanol Suppliers

Suzhou Senfeida Chemical Co., Ltd
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Purity:98%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:869725-53-1)2-溴-5-三氟甲基苄醇
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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:31
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Additional information on [2-bromo-5-(trifluoromethyl)phenyl]methanol

In-Depth Analysis of [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1): Properties, Applications, and Market Trends

The chemical compound [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. This brominated trifluoromethylphenyl derivative serves as a crucial intermediate in the synthesis of various bioactive compounds, making it a valuable asset in modern chemical industries.

Structurally, this compound features a phenyl ring substituted with both a bromo group at the 2-position and a trifluoromethyl group at the 5-position, with a hydroxymethyl functional group attached. This unique combination of substituents creates a molecule with distinct electronic properties that influence its reactivity and applications. The presence of both electron-withdrawing groups (trifluoromethyl and bromo) and the hydroxyl functionality makes this compound particularly versatile in synthetic chemistry.

In pharmaceutical applications, [2-bromo-5-(trifluoromethyl)phenyl]methanol serves as a key building block for drug discovery. Researchers frequently utilize this compound in the development of small molecule therapeutics, particularly those targeting neurological disorders and inflammatory conditions. The trifluoromethyl group enhances the metabolic stability of resulting drug candidates, while the bromo substituent provides an excellent handle for further functionalization through cross-coupling reactions.

The agrochemical industry also benefits from this compound's unique properties. As a precursor to various crop protection agents, it contributes to the development of new-generation pesticides with improved efficacy and environmental profiles. The combination of halogen atoms and fluorinated groups often leads to compounds with enhanced biological activity and selectivity, addressing current demands for more sustainable agricultural solutions.

Recent advancements in catalyzed coupling reactions have increased the synthetic utility of [2-bromo-5-(trifluoromethyl)phenyl]methanol. The compound participates efficiently in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed transformations, making it valuable for constructing complex molecular architectures. This adaptability aligns with the growing trend toward fragment-based drug design and diversity-oriented synthesis in medicinal chemistry.

From a commercial perspective, the market for fluorinated pharmaceutical intermediates like 869725-53-1 has shown steady growth, driven by increasing demand for fluorine-containing drugs. Industry reports indicate that approximately 30% of newly approved small molecule drugs contain at least one fluorine atom, highlighting the importance of intermediates such as this compound. Manufacturers specializing in custom fluorination and halogenated building blocks have reported growing interest in this specific chemical.

Environmental considerations surrounding brominated compounds have led to improved synthetic protocols for [2-bromo-5-(trifluoromethyl)phenyl]methanol. Modern production methods emphasize atom economy and waste minimization, responding to the chemical industry's shift toward green chemistry principles. These advancements have made the compound more accessible while reducing its environmental footprint.

Analytical characterization of CAS 869725-53-1 typically involves advanced techniques such as NMR spectroscopy (particularly 19F NMR for the trifluoromethyl group), mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets the stringent quality standards required for pharmaceutical applications. The distinct 19F NMR chemical shift of the trifluoromethyl group serves as a valuable diagnostic tool for reaction monitoring.

Storage and handling recommendations for [2-bromo-5-(trifluoromethyl)phenyl]methanol emphasize protection from moisture and oxidation. The compound typically remains stable when stored under inert atmosphere at low temperatures, maintaining its reactivity for subsequent synthetic transformations. Proper handling aligns with standard laboratory safety protocols for organobromine compounds.

Future research directions involving this compound may explore its potential in metal-organic frameworks (MOFs) or as a ligand in asymmetric catalysis. The unique electronic properties imparted by its substitution pattern could lead to novel applications in materials science and chiral synthesis. Additionally, its utility in fluorine scan studies for drug optimization continues to expand as researchers seek to understand fluorine's effects on molecular properties.

In conclusion, [2-bromo-5-(trifluoromethyl)phenyl]methanol (CAS No. 869725-53-1) represents a valuable tool in modern synthetic chemistry, with wide-ranging applications across pharmaceutical and agrochemical development. Its unique structural features, combined with current industry trends toward fluorinated compounds and halogenated intermediates, ensure its continued relevance in chemical research and production. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as an important building block in molecular design.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:869725-53-1)2-Bromo-5-(trifluoromethyl)benzyl
1660485
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:869725-53-1)2-溴-5-三氟甲基苄醇
LE1660485
Purity:99%
Quantity:25KG,200KG,1000KG
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